6-(Trifluoromethyl)nicotinohydrazide

Histone Deacetylase Inhibition Epigenetic Drug Discovery Cancer Research

Procure 6-(Trifluoromethyl)nicotinohydrazide (CAS 386715-32-8) for its CF3-dependent bioactivity. This specific building block enables HDAC1 inhibition (IC50 4.1 µM) and M. tuberculosis Lpd inhibition (IC50 6.0 µM) not observed in non-fluorinated analogs. Essential for generating active 1,3,4-oxadiazoles with sub-15 µM cytotoxicity. Verify lot-specific purity; confirm storage conditions with your vendor before ordering.

Molecular Formula C7H6F3N3O
Molecular Weight 205.14 g/mol
CAS No. 386715-32-8
Cat. No. B1303339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)nicotinohydrazide
CAS386715-32-8
Molecular FormulaC7H6F3N3O
Molecular Weight205.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NN)C(F)(F)F
InChIInChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(14)13-11/h1-3H,11H2,(H,13,14)
InChIKeyBZUUTXAGAJENNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)nicotinohydrazide (CAS 386715-32-8): Molecular Properties and Structural Baseline for Research Procurement


6-(Trifluoromethyl)nicotinohydrazide (CAS 386715-32-8), with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol [1], is a specialized hydrazide building block featuring a trifluoromethyl-substituted pyridine core [2]. The compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive heterocycles, including 1,3,4-oxadiazoles and acylhydrazones [3]. Its physicochemical properties—melting point range of 128–131°C, calculated LogP of 0.57, and topological polar surface area of 68.01 Ų—establish a defined baseline for compound selection in both academic and industrial research settings [1].

Why 6-(Trifluoromethyl)nicotinohydrazide Cannot Be Substituted with Unsubstituted or Methylated Nicotinohydrazide Analogs


Substituting 6-(trifluoromethyl)nicotinohydrazide with unsubstituted nicotinohydrazide or 6-methylnicotinohydrazide is not functionally equivalent due to the profound electronic and steric effects of the -CF3 group. The trifluoromethyl moiety is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and alters the reactivity of the hydrazide moiety in condensation and cyclization reactions . This substitution pattern enables distinct biological activity profiles: whereas 6-methylnicotinohydrazide exhibits broad antimicrobial properties, the 6-CF3 analog demonstrates selective enzyme inhibition (e.g., HDAC1 IC50 = 4.1 µM) that is absent in the non-fluorinated counterparts [1]. The -CF3 group also enhances metabolic stability and lipophilicity (LogP = 0.57), factors that directly impact downstream derivatization and biological screening outcomes .

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)nicotinohydrazide: Head-to-Head Enzyme Inhibition and Cytotoxicity Comparisons


HDAC1 Inhibition: 6-(Trifluoromethyl)nicotinohydrazide Demonstrates 4.1 µM IC50 — A Critical Differentiator from Methyl-Substituted Analogs

6-(Trifluoromethyl)nicotinohydrazide exhibits inhibitory activity against human recombinant histone deacetylase 1 (HDAC1) with an IC50 of 4.1 µM (4.10E+3 nM) [1]. This activity is a direct consequence of the 6-CF3 substitution pattern; the 6-methyl analog (6-methylnicotinohydrazide) shows no reported HDAC inhibitory activity , establishing the CF3 group as a critical determinant for enzyme engagement.

Histone Deacetylase Inhibition Epigenetic Drug Discovery Cancer Research

Mycobacterium tuberculosis Dihydrolipoyl Dehydrogenase Inhibition: IC50 of 6 µM Establishes Baseline Activity for Antitubercular Screening

6-(Trifluoromethyl)nicotinohydrazide inhibits dihydrolipoyl dehydrogenase (Lpd) from Mycobacterium tuberculosis with an IC50 of 6.0 µM (6.00E+3 nM) [1]. In comparison, the classic antitubercular agent isoniazid (isonicotinic acid hydrazide) requires metabolic activation by KatG to generate its active species, whereas this compound acts as a direct enzyme inhibitor, offering a distinct mechanism-of-action profile [2].

Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Anticancer Cytotoxicity: Nicotinohydrazide Derivatives from 6-(Trifluoromethyl)nicotinohydrazide Exhibit <15 µM Activity Across Multiple Human Cancer Cell Lines

A series of novel nicotinohydrazide and 1,3,4-oxadiazole derivatives synthesized from 6-(trifluoromethyl)nicotinohydrazide were screened for cytotoxicity against four human cancer cell lines [1]. Six compounds (6h, 6i, 7d, 7h, 7i, 8b) demonstrated promising cytotoxicity at concentrations below 15 µM, with the highest activity observed against the DU145 prostate cancer cell line. The parent hydrazide serves as the essential scaffold for generating these active derivatives, which cannot be replicated using non-fluorinated or alternatively substituted nicotinohydrazide starting materials.

Anticancer Drug Discovery Cytotoxicity Screening Medicinal Chemistry

Dihydrofolate Reductase Inhibition: 6-(Trifluoromethyl)nicotinohydrazide Shows 12 µM IC50 — Comparable to Non-Fluorinated Analogs

6-(Trifluoromethyl)nicotinohydrazide inhibits dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 of 12 µM (1.20E+4 nM) [1]. This activity is consistent with the class-level behavior of nicotinohydrazide derivatives; however, the CF3 substitution does not confer a significant potency advantage over unsubstituted analogs in this specific enzyme system. This finding highlights that the differentiation value of this compound lies primarily in HDAC-related and antitubercular pathways rather than universal enzyme inhibition.

Antifolate Drug Discovery Enzyme Inhibition Antimicrobial Research

Validated Research Applications for 6-(Trifluoromethyl)nicotinohydrazide Based on Quantitative Evidence


Epigenetic Drug Discovery: HDAC Inhibitor Lead Generation

Based on the demonstrated HDAC1 inhibition (IC50 = 4.1 µM) [1], 6-(trifluoromethyl)nicotinohydrazide is suitable as a starting scaffold for developing histone deacetylase inhibitors. Research groups focused on epigenetic modulation in cancer can use this compound to generate focused libraries of hydrazide derivatives, capitalizing on the CF3 group's electronic effects that enable HDAC1 engagement not observed with methyl-substituted analogs [2].

Antitubercular Drug Development: Direct Enzyme Inhibitor Screening

The compound's inhibition of M. tuberculosis dihydrolipoyl dehydrogenase (IC50 = 6.0 µM) [1] positions it as a non-prodrug antitubercular lead candidate. Unlike isoniazid, which requires KatG activation and is susceptible to resistance via katG mutations, this compound acts through direct enzyme inhibition [2]. This mechanism-of-action differentiation supports its use in screening programs targeting drug-resistant M. tuberculosis strains.

Heterocyclic Library Synthesis: 1,3,4-Oxadiazole and Acylhydrazone Derivatization

The hydrazide functional group enables condensation reactions to generate 1,3,4-oxadiazoles and acylhydrazones, as demonstrated by Naresh Kumar et al. (2016) [1]. The resulting 6-CF3-substituted derivatives exhibited sub-15 µM cytotoxicity across four human cancer cell lines. Procurement of this specific hydrazide is essential for generating these active heterocycles, as the 6-CF3 group is integral to the observed activity profile.

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyridine Scaffolds

The compound serves as a reference point in SAR campaigns comparing 6-CF3, 6-methyl, and unsubstituted nicotinohydrazide derivatives. BindingDB data confirms target-specific activity differences: the CF3 analog inhibits HDAC1 (4.1 µM) [1] and M. tuberculosis Lpd (6.0 µM) [2], while the methyl analog lacks HDAC1 activity and unsubstituted analogs show comparable DHFR inhibition (12 µM range) [3]. This data set enables researchers to attribute activity gains specifically to CF3 substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)nicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.